molecular formula C21H19NO4 B5730364 N-(2-ethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide

N-(2-ethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide

Cat. No.: B5730364
M. Wt: 349.4 g/mol
InChI Key: NDPORGFYNUJKFW-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-ethoxybenzaldehyde with malonic acid in the presence of a base to form a chromene intermediate. This intermediate is then subjected to further reactions, including alkylation with prop-2-en-1-yl bromide and subsequent amidation with 2-oxo-3-carboxamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-(2-ethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, arthritis, and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation and oxidative stress, thereby exerting anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-ethoxyphenyl)amino]-N-(prop-2-en-1-yl)propanamide
  • (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol

Uniqueness

N-(2-ethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide stands out due to its unique chromene core structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-3-8-14-9-7-10-15-13-16(21(24)26-19(14)15)20(23)22-17-11-5-6-12-18(17)25-4-2/h3,5-7,9-13H,1,4,8H2,2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPORGFYNUJKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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